1,4-Dimethyl-2,5-dinitrobenzene

Descripción general

Descripción

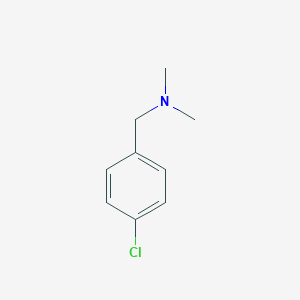

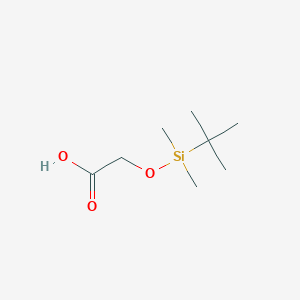

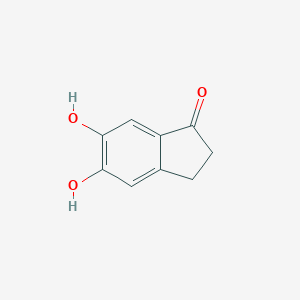

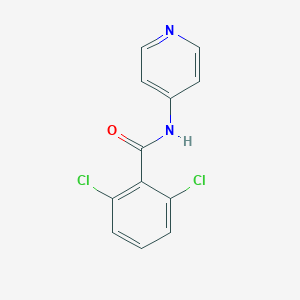

“1,4-Dimethyl-2,5-dinitrobenzene” is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 g/mol . The IUPAC name for this compound is 1,4-dimethyl-2,5-dinitrobenzene .

Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-2,5-dinitrobenzene” includes two nitro groups (NO2) and two methyl groups (CH3) attached to a benzene ring . The InChI representation of the molecule is InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “1,4-Dimethyl-2,5-dinitrobenzene” are not available, similar compounds like 1,2- and 1,4-dimethoxybenzene undergo regioselective dinitration involving a single electron transfer (SET) process .

Physical And Chemical Properties Analysis

“1,4-Dimethyl-2,5-dinitrobenzene” has a molecular weight of 196.16 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The topological polar surface area is 91.6 Ų .

Aplicaciones Científicas De Investigación

Chemical Reactions and Molecular Studies

Nitro-group Migration : 1,4-Dimethyl-2,5-dinitrobenzene undergoes a notable chemical transformation where a nitro-group migrates during the rearomatization process. This reaction showcases the chemical's reactivity and utility in studying nitration mechanisms (Fischer & Iyer, 1980).

Charge Localization in Radical Anions : The radical anions of 1,4-Dimethyl-2,5-dinitrobenzene have been studied for their charge localization characteristics. These findings are crucial for understanding electron transfer processes in organic molecules (Telo et al., 2011).

Regioselectivity in Nitration : Research on the nitration of related chemical structures, like dialkoxybenzenes, provides insights into the regioselectivity of such reactions, which can be applied to understand the behavior of 1,4-Dimethyl-2,5-dinitrobenzene in similar contexts (Shopsowitz et al., 2011).

ESR Study of Anion Radicals : Electron Spin Resonance (ESR) studies of 1,4-dinitrobenzene anion radicals provide deep insights into the magnetic properties and spin density distribution of the molecule, which are fundamental to understanding the behavior of 1,4-Dimethyl-2,5-dinitrobenzene in similar conditions (Parrish et al., 1973).

Interaction with Other Chemicals

Reactivity with Nucleophiles : The interaction of 1,4-Dimethyl-2,5-dinitrobenzene with various nucleophiles, including sulphite ions, has been studied to understand its chemical reactivity and the formation of σ-adducts. Such studies are vital for developing new synthetic routes and understanding reaction mechanisms (Crampton & Greenhalgh, 1985).

Spectrophotometric Analysis : Rapid scan spectrophotometry has been employed to study the interactions of 1,4-Dimethyl-2,5-dinitrobenzene with hydroxide and methoxide ions. These studies reveal the formation of transient colored complexes, offering valuable data for chemical synthesis and analysis (Hasegawa, 1973, 1974).

Advanced Applications

Lithium Encapsulation : 1,4-Dimethyl-2,5-dinitrobenzene has been utilized in synthesizing azacages for lithium encapsulation. This showcases its potential use in the development of advanced materials and chemical sensors (Bazzicalupi et al., 1996).

Organometallics and Ligand Precursors : The compound has been instrumental in the preparation of organometallic structures and ligand precursors, demonstrating its utility in complex chemical syntheses and the development of new compounds (Dahrouch et al., 2001).

Safety and Hazards

While specific safety and hazard information for “1,4-Dimethyl-2,5-dinitrobenzene” is not available, similar compounds are considered hazardous. They may cause damage to organs through prolonged or repeated exposure . They are fatal if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Mecanismo De Acción

Target of Action

The primary target of 1,4-Dimethyl-2,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria . Studies of the degradation pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro- substituents on aromatic compounds .

Pharmacokinetics

It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .

Result of Action

The result of the action of 1,4-Dimethyl-2,5-dinitrobenzene is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, and a proton is removed from this intermediate .

Action Environment

The action of 1,4-Dimethyl-2,5-dinitrobenzene can be influenced by environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the water solubility of the compound is low, which could influence its action, efficacy, and stability in aquatic environments .

Propiedades

IUPAC Name |

1,4-dimethyl-2,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJZOFDOLIPFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498989 | |

| Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-2,5-dinitrobenzene | |

CAS RN |

712-32-3 | |

| Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

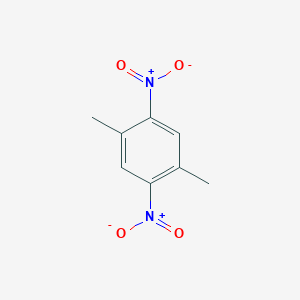

Q1: What role does 1,4-Dimethyl-2,5-dinitrobenzene play in studying Charge-Transfer (CT) interactions?

A: While 1,4-Dimethyl-2,5-dinitrobenzene and 1,4-Dimethoxy-2,5-dimethylbenzene alone don't show significant CT complexation, their incorporation into a [2.2]paracyclophane structure leads to strong CT absorptions []. This demonstrates the impact of conformational restriction and enforced proximity within the paracyclophane structure on facilitating CT interactions between the electron-rich dimethoxybenzene moiety (donor) and the electron-deficient dinitrobenzene moiety (acceptor) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)